1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine
Description
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine is a complex heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-11-17(24-9-7-23(3)8-10-24)25-19(21-13)14(2)18(22-25)15-5-4-6-16(20)12-15/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGQDCTVMVTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine typically involves a multi-step process:
Formation of the pyrazolopyrimidine core: This can be achieved by reacting 3-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the intermediate pyrazolopyrimidine.
Substitution reaction: The intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This can lead to a cascade of biochemical events that result in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[3,4-d]pyrimidin-7-YL]-4-methylpiperazine
- 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-YL]-4-methylpiperazine
Uniqueness
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its pyrazolopyrimidine core is a versatile scaffold that can be modified to enhance its properties and broaden its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
